1,5-Bis(3,5-dimethoxyphenyl)pentan-3-one;palladium
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Overview
Description
Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) is a non-phosphine based palladium(0) catalyst. It is known for its ability to catalyze various cross-coupling reactions, such as the Suzuki-Miyaura reaction, with higher efficiency compared to other palladium catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) typically involves the reaction of palladium(II) acetate with 3,5-dimethoxybenzylideneacetone under inert atmosphere conditions. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) undergoes various types of reactions, including:
Cross-Coupling Reactions: Such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Oxidative Additions: Involving the insertion of palladium into carbon-halogen bonds.
Reductive Eliminations: Leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Reagents: Aryl halides, arylboronic acids, alkynes, and other coupling partners.
Major Products
The major products formed from these reactions are often biaryl compounds, alkenes, and other coupled products, depending on the specific reaction and substrates used .
Scientific Research Applications
Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Facilitates the production of complex drug molecules and intermediates.
Industry: Applied in the manufacture of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) exerts its catalytic effects involves several key steps:
Oxidative Addition: Palladium(0) inserts into a carbon-halogen bond, forming a palladium(II) complex.
Transmetalation: The palladium(II) complex reacts with an organometallic reagent (e.g., arylboronic acid) to form a new palladium(II) complex.
Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the desired coupled product and regenerate palladium(0).
Comparison with Similar Compounds
Similar Compounds
- Tris(dibenzylideneacetone)dipalladium(0)
- Bis(dibenzylideneacetone)palladium(0)
- Tetrakis(triphenylphosphine)palladium(0)
Uniqueness
Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) is unique due to its non-phosphine based structure, which offers higher conversion rates in certain reactions compared to its phosphine-based counterparts. This makes it particularly valuable in applications where phosphine ligands may be undesirable .
Properties
Molecular Formula |
C42H52O10Pd |
---|---|
Molecular Weight |
823.3 g/mol |
IUPAC Name |
1,5-bis(3,5-dimethoxyphenyl)pentan-3-one;palladium |
InChI |
InChI=1S/2C21H26O5.Pd/c2*1-23-18-9-15(10-19(13-18)24-2)5-7-17(22)8-6-16-11-20(25-3)14-21(12-16)26-4;/h2*9-14H,5-8H2,1-4H3; |
InChI Key |
ULLMBNNTRAJXJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CCC(=O)CCC2=CC(=CC(=C2)OC)OC)OC.COC1=CC(=CC(=C1)CCC(=O)CCC2=CC(=CC(=C2)OC)OC)OC.[Pd] |
Origin of Product |
United States |
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